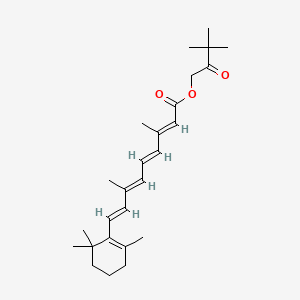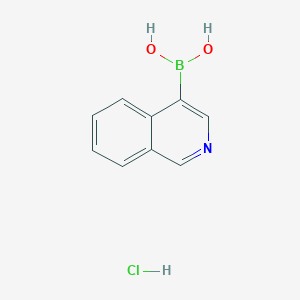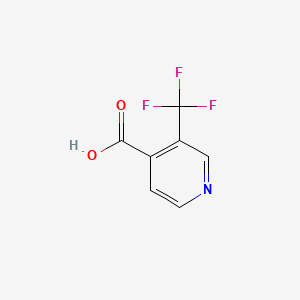
3-(Trifluoromethyl)pyridine-4-carboxylic acid
Overview
Description
3-(Trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxylic acids. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group and a trifluoromethyl group at specific positions on the ring.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted pyridinecarboxylic acids, including 3-(trifluoromethyl)pyridine-4-carboxylic acid, can be achieved through various methods. One approach involves the deoxygenative fluorination of suitable carboxylic acids with sulfur tetrafluoride or the displacement of ring-bound halogens by trifluoromethylcopper generated in situ. The carboxylic function can be introduced by treating organolithium or organomagnesium intermediates with carbon dioxide . Another strategy for synthesizing poly-substituted pyridines, which could include the trifluoromethyl group, is based on C-F bond breaking of anionically activated fluoroalkyl groups under noble metal-free conditions .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)pyridine-4-carboxylic acid can be analyzed using spectroscopic methods and density functional theory (DFT) calculations. Studies on similar molecules, such as pyridineboronic acids, have shown that DFT calculations can provide detailed insights into the geometric parameters, vibrational spectra, and molecular interactions . These computational methods can be applied to understand the structure of 3-(trifluoromethyl)pyridine-4-carboxylic acid as well.
Chemical Reactions Analysis
The reactivity of trifluoromethyl-substituted pyridines is influenced by the presence of the electron-withdrawing trifluoromethyl group. For instance, 3-(trifluoromethyl)pyridine undergoes nucleophilic addition and subsequent decomposition under various conditions . The specific reactivity of 3-(trifluoromethyl)pyridine-4-carboxylic acid would depend on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)pyridine-4-carboxylic acid can be inferred from studies on related compounds. For example, the presence of the trifluoromethyl group can significantly affect the acidity, boiling point, and solubility of the compound. The carboxylic acid group contributes to the compound's ability to form hydrogen bonds and participate in various chemical reactions, such as esterification and amide formation . Additionally, the pyridine ring can engage in coordination with metal ions, as seen in the reactivity of pyridinecarboxylic acids with Zn(II) salts .
Scientific Research Applications
-
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : TFMP can be used in the synthesis of metal-organic frameworks (MOFs) .
- Methods of Application : The specific methods of application can vary depending on the specific MOF being synthesized .
- Results or Outcomes : The outcomes can vary depending on the specific MOF being synthesized .
-
Synthesis of Methiodide Salts
- Summary of Application : TFMP can be used in the synthesis of methiodide salts .
- Methods of Application : The specific methods of application can vary depending on the specific methiodide salt being synthesized .
- Results or Outcomes : The outcomes can vary depending on the specific methiodide salt being synthesized .
-
Inhibitor of HCV NS5B Polymerase
- Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can be used to prepare pyridine carboxamides as inhibitors of HCV NS5B polymerase .
- Methods of Application : The specific methods of application can vary depending on the specific inhibitor being synthesized .
- Results or Outcomes : The outcomes can vary depending on the specific inhibitor being synthesized .
-
Inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) Channels
- Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can also be used to synthesize pyrazole-based carboxanilides as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels .
- Methods of Application : The specific methods of application can vary depending on the specific inhibitor being synthesized .
- Results or Outcomes : The outcomes can vary depending on the specific inhibitor being synthesized .
-
Preparation of (Trifluoromethyl)pyridyllithiums
- Summary of Application : TFMP can be used in the preparation of (trifluoromethyl)pyridyllithiums .
- Methods of Application : The specific methods of application can vary depending on the specific (trifluoromethyl)pyridyllithium being synthesized .
- Results or Outcomes : The outcomes can vary depending on the specific (trifluoromethyl)pyridyllithium being synthesized .
-
Inhibitor of Bacterial Growth
- Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA .
- Methods of Application : The specific methods of application can vary depending on the specific inhibitor being synthesized .
- Results or Outcomes : The outcomes can vary depending on the specific inhibitor being synthesized .
-
Sample Preparation in the Analysis of Quillaja Saponaria
- Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can be used for sample preparation in the analysis of quillaja saponaria .
- Methods of Application : The specific methods of application can vary depending on the specific sample being prepared .
- Results or Outcomes : The outcomes can vary depending on the specific sample being prepared .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
The major use of 3-(Trifluoromethyl)pyridine-4-carboxylic acid derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 3-(Trifluoromethyl)pyridine-4-carboxylic acid will be discovered in the future .
properties
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSFEOQEZQFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649099 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
CAS RN |
590371-38-3 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)
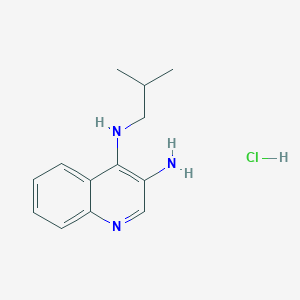
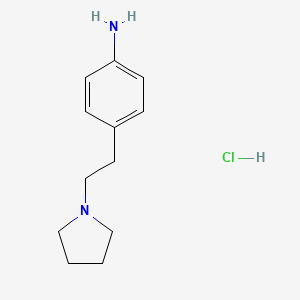
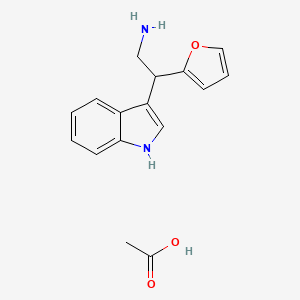
![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)


![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

